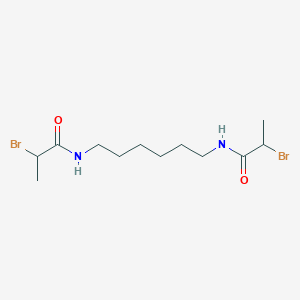
Propanamide, N,N'-1,6-hexanediylbis[2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N’-1,6-hexanediylbis[2-bromo-]: is a chemical compound that belongs to the class of organic compounds known as primary carboxylic acid amides. These compounds are characterized by the presence of a carboxamide functional group. The structure of Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] includes a hexanediyl linker and two bromo-substituted propanamide groups, making it a unique and versatile compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] typically involves the reaction of hexanediamine with bromo-substituted propanoic acid derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted propanamides, while hydrolysis can produce hexanediamine and bromo-substituted propanoic acid.
Applications De Recherche Scientifique
Chemistry: Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study the effects of bromo-substituted amides on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound’s potential medicinal applications are explored in drug development, particularly in designing new therapeutic agents. Its ability to undergo various chemical modifications makes it a valuable candidate for creating drug analogs.
Industry: In industrial applications, Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for manufacturing polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] involves its interaction with molecular targets through its bromo and amide functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions, which can result in changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Propanamide: A simpler analog without the hexanediyl linker and bromo groups.
N,N’-1,6-Hexanediylbis[3-hydroxy-]: A similar compound with hydroxy groups instead of bromo groups.
Propanamide, N,N’-1,6-hexanediylbis(thio-1,3,4-thiadiazole-5,2-diyl): A compound with thiadiazole rings instead of bromo groups.
Uniqueness: Propanamide, N,N’-1,6-hexanediylbis[2-bromo-] is unique due to its bromo-substituted structure, which imparts distinct reactivity and properties. The presence of bromo groups allows for specific chemical modifications and interactions that are not possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
300707-30-6 |
|---|---|
Formule moléculaire |
C12H22Br2N2O2 |
Poids moléculaire |
386.12 g/mol |
Nom IUPAC |
2-bromo-N-[6-(2-bromopropanoylamino)hexyl]propanamide |
InChI |
InChI=1S/C12H22Br2N2O2/c1-9(13)11(17)15-7-5-3-4-6-8-16-12(18)10(2)14/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
KMYQBBLUABWEOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCCCCCNC(=O)C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
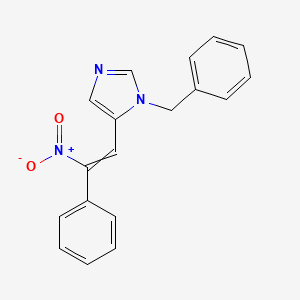

![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
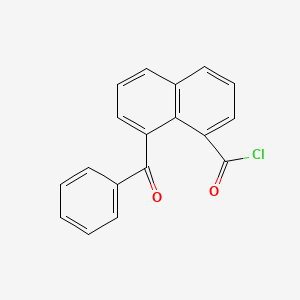
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
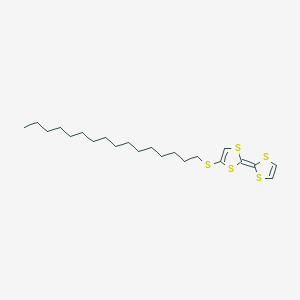

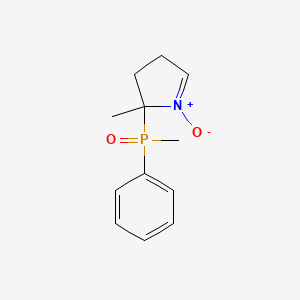
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
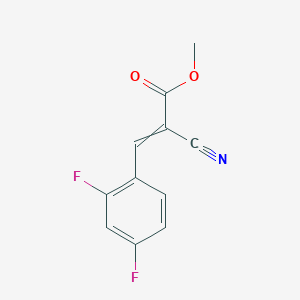
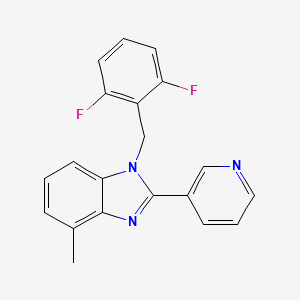
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)
